

1-butyl-4-iodo-1H-pyrazole chemical properties

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Compound of Interest

Compound Name: 1-Butyl-4-iodo-1H-pyrazole

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An In-Depth Technical Guide to **1-Butyl-4-iodo-1H-pyrazole**: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that frequently appears in biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics. The strategic functionalization of this core is paramount for modulating pharmacological activity. This guide focuses on **1-butyl-4-iodo-1H-pyrazole**, a key heterocyclic building block whose utility is defined by the interplay of its constituent parts: the N1-butyl group, which enhances lipophilicity and influences solubility, and the C4-iodo substituent, a highly versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.

As a Senior Application Scientist, this document is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the core chemical properties, reactivity, and strategic applications of **1-butyl-4-iodo-1H-pyrazole**. We will delve into its synthesis, spectroscopic characterization, and its pivotal role in advanced cross-coupling methodologies, providing not just protocols but the underlying chemical logic to empower your research and development endeavors.

Core Chemical and Physical Properties

1-Butyl-4-iodo-1H-pyrazole is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The butyl group at the N1 position and the iodine atom

at the C4 position impart specific characteristics crucial for its synthetic utility.

Caption: Chemical structure of **1-butyl-4-iodo-1H-pyrazole**.

Table 1: Physicochemical Properties of **1-Butyl-4-iodo-1H-pyrazole** and Related Compounds

Property	1-Butyl-4-iodo-1H-pyrazole	1-tert-Butyl-4-iodo-1H-pyrazole	1-Boc-4-iodo-1H-pyrazole
CAS Number	Not explicitly found; derivative of 4-iodopyrazole	1354705-41-1[1]	121669-70-3[2][3][4][5][6][7][8]
Molecular Formula	C ₇ H ₁₁ IN ₂	C ₇ H ₁₁ IN ₂ [1]	C ₈ H ₁₁ IN ₂ O ₂ [2][9]
Molecular Weight	250.08 g/mol	250.08 g/mol [1]	294.09 g/mol [2][4][5][6]
Appearance	White to yellow solid (predicted)	White to yellow solid[1]	White to off-white solid or powder[3][6]
Melting Point	Not available	Not available	67-70 °C[3][6]
Boiling Point	Predicted: ~300-320 °C	Not available	312.0±34.0 °C (Predicted)[3][6]
Storage	Store in a dry, cool, well-ventilated area[1]	Store in a dry, cool, well-ventilated area[1]	2-8°C, protect from light[4][6]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is essential in synthesis. The following spectroscopic characteristics are expected for **1-butyl-4-iodo-1H-pyrazole**, based on data from analogous structures.

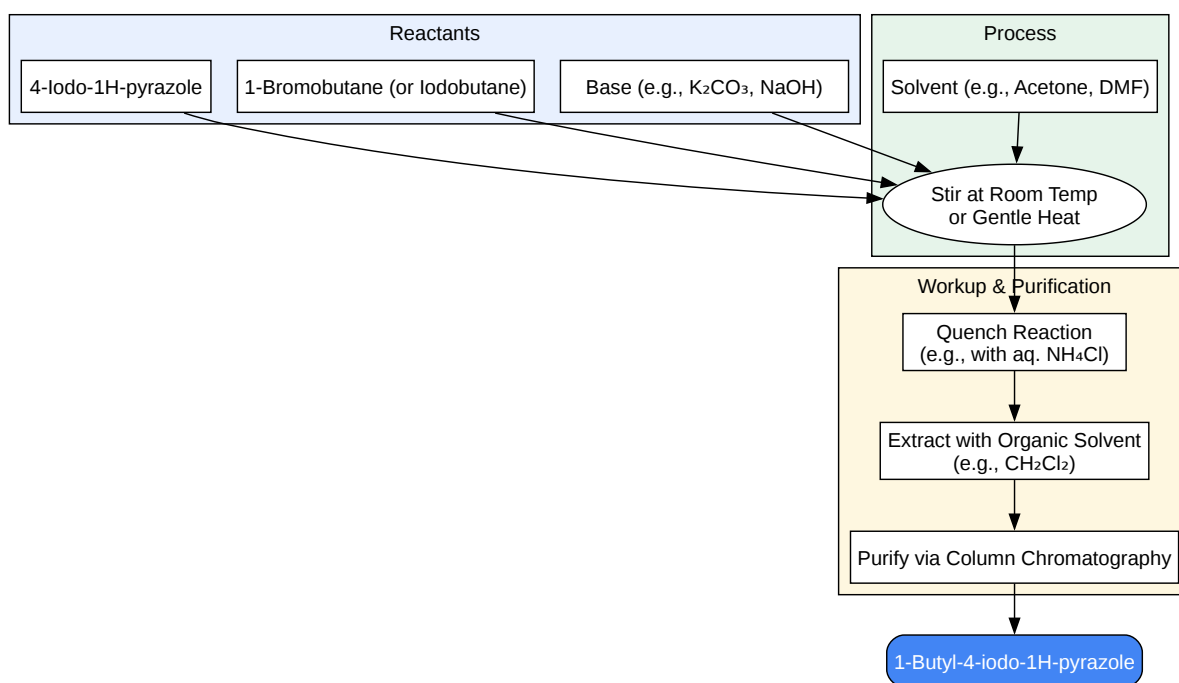
- ¹H Nuclear Magnetic Resonance (¹H NMR):** The spectrum will provide clear signals for both the pyrazole core and the butyl substituent. The pyrazole protons at the C3 and C5 positions will appear as distinct singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). The butyl group will exhibit characteristic aliphatic signals: a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm, a multiplet for the adjacent methylene (CH₂) group, another

multiplet for the next methylene, and a triplet for the N-CH₂ group at a more downfield position due to the influence of the adjacent nitrogen atom. For the related 1-tert-butyl derivative, the nine equivalent protons of the tert-butyl group appear as a prominent singlet at δ 1.68 ppm.[1]

- **Mass Spectrometry (MS):** The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 250, corresponding to its molecular weight. The isotope pattern will be characteristic of a compound containing one iodine atom. Common fragmentation pathways would involve the loss of the butyl group or fragments thereof.[1]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides information on functional groups. Key vibrational bands include aromatic C-H stretching above 3100 cm⁻¹, aliphatic C-H stretching from the butyl group in the 2850-2960 cm⁻¹ region, and C=C/C=N stretching vibrations characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ range.[1]

Synthesis and Handling

The most direct and common synthesis of **1-butyl-4-iodo-1H-pyrazole** involves the N-alkylation of the commercially available 4-iodo-1H-pyrazole. This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the alkyl halide.



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Caption: General workflow for the synthesis of **1-butyl-4-iodo-1H-pyrazole**.

Experimental Protocol: Synthesis of 1-Butyl-4-iodo-1H-pyrazole

This protocol is adapted from general procedures for the N-alkylation of 4-iodopyrazole.^{[10][11]}

- Preparation: To a solution of 4-iodo-1H-pyrazole (1.0 equiv) in a suitable solvent such as acetone or DMF (approx. 0.5 M), add a base (e.g., K_2CO_3 , 1.5 equiv or 20% aq. NaOH, 1.5 equiv).
- Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane or 1-iodobutane (1.1-1.5 equiv) dropwise.
- Reaction: Stir the reaction mixture at room temperature for 1-4 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be applied to accelerate the reaction if necessary.
- Workup: Quench the reaction by adding a saturated aqueous solution of NH_4Cl . Extract the mixture with an organic solvent (e.g., CH_2Cl_2 , EtOAc) three times.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure **1-butyl-4-iodo-1H-pyrazole**.

Stability and Handling

- Stability: **1-Butyl-4-iodo-1H-pyrazole** is generally stable under normal laboratory conditions. However, like many iodo-aromatic compounds, it should be protected from light to prevent potential degradation over long-term storage. It has been shown to be stable in coupling reactions at temperatures up to 130 °C, but decomposition can occur at higher temperatures (~160 °C).^{[11][12]}
- Handling: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated area or a fume hood. Potential hazards include skin and eye irritation. Organic iodides can be harmful if inhaled or ingested.^[1]

Reactivity and Key Synthetic Applications

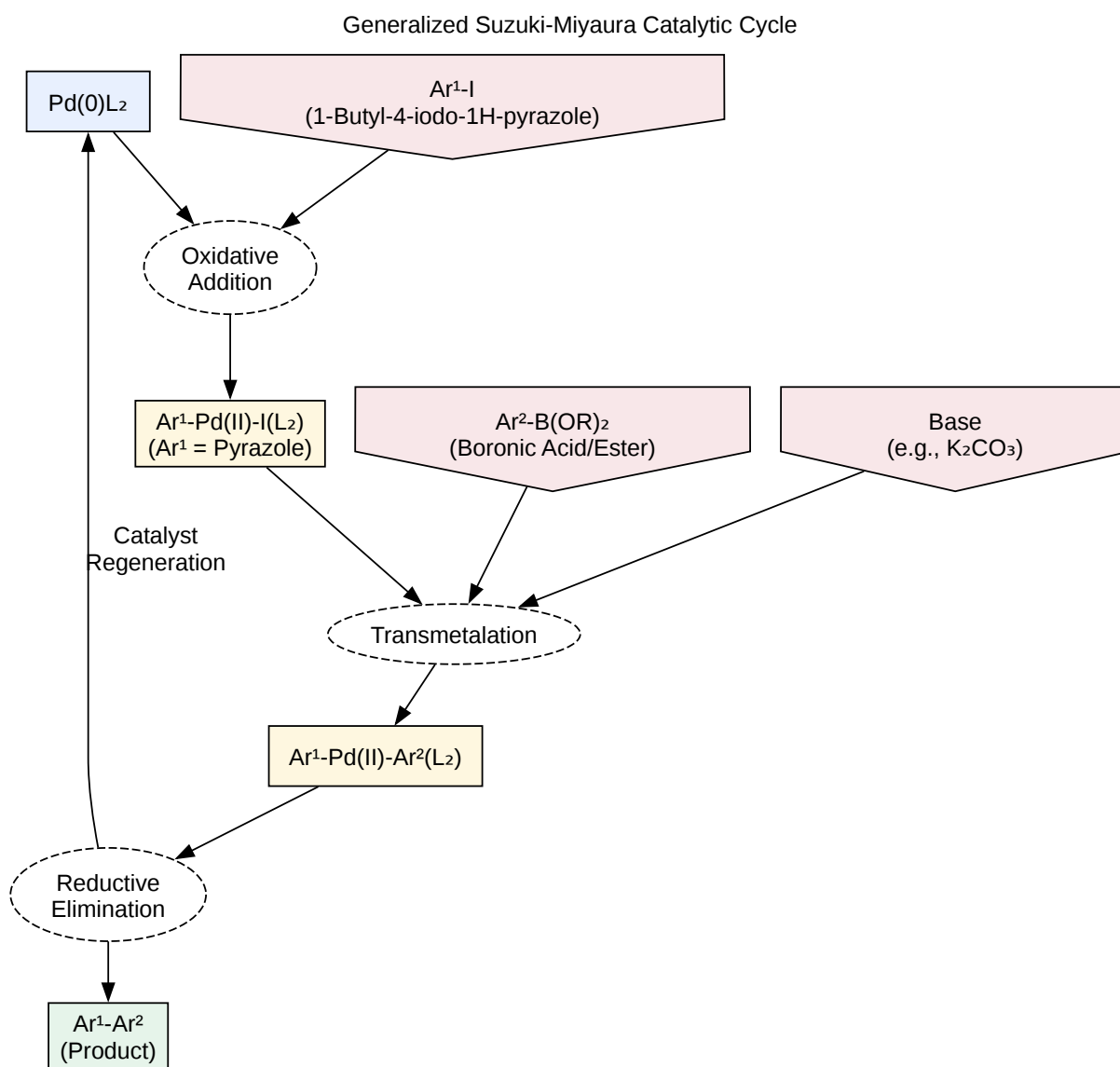
The synthetic power of **1-butyl-4-iodo-1H-pyrazole** lies almost entirely in the reactivity of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent electrophilic partner in a wide array of palladium- and copper-catalyzed cross-

coupling reactions.[13] This reactivity allows for the precise and efficient introduction of diverse molecular fragments at the C4 position of the pyrazole ring.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For **1-butyl-4-iodo-1H-pyrazole**, this reaction provides a direct route to 4-aryl or 4-vinyl pyrazoles, which are common motifs in pharmaceuticals.[14]

- Causality: The reaction is highly effective because the C-I bond readily undergoes oxidative addition to the Pd(0) catalyst, which is the rate-determining step in the catalytic cycle.[14] The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields.[14]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol: Suzuki-Miyaura Coupling[\[14\]](#)

- In a reaction vessel under an inert atmosphere (argon or nitrogen), combine **1-butyl-4-iodo-1H-pyrazole** (1.0 equiv), the desired aryl or vinyl boronic acid/ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
- Heat the mixture (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Purify the product via column chromatography.

B. Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles by reacting **1-butyl-4-iodo-1H-pyrazole** with a terminal alkyne. This reaction is invaluable for creating rigid linkers in molecules and serves as a gateway to further transformations of the alkyne moiety.[\[13\]](#)[\[15\]](#)[\[16\]](#)

- Causality: This reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[\[16\]](#)[\[17\]](#) The use of an amine base (e.g., Et₃N, DIPEA) is crucial as it serves both as a base and often as a solvent.[\[13\]](#)[\[17\]](#)

General Protocol: Sonogashira Coupling[\[13\]](#)

- To a mixture of **1-butyl-4-iodo-1H-pyrazole** (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) under an inert atmosphere, add a solvent such as triethylamine or THF/triethylamine.
- Add the terminal alkyne (1.2 equiv) and stir the mixture at room temperature or with gentle heating.
- Monitor the reaction progress by TLC.

- Upon completion, filter the reaction mixture to remove salts and remove the solvent under reduced pressure.
- Purify the residue by column chromatography to yield the desired 4-alkynylpyrazole.

C. Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of 4-aminopyrazole derivatives, the Buchwald-Hartwig amination is a powerful and versatile method.^[18] This reaction allows for the coupling of **1-butyl-4-iodo-1H-pyrazole** with a vast range of primary and secondary amines, which is critical for synthesizing compounds targeting biological systems where amine functionality is key for binding (e.g., kinase inhibitors).^[18]

- Causality: The success of this C-N bond formation relies heavily on the choice of a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, tBuDavePhos).^{[19][20]} These ligands accelerate the rate of reductive elimination (the final C-N bond-forming step), which helps to outcompete side reactions like deiodination.^[19] The choice of base (e.g., NaOtBu, K₃PO₄) is also critical and depends on the specific amine coupling partner.^[18]

D. Potential Challenge: Deiodination

A common side reaction in palladium-catalyzed couplings involving iodo-heterocycles is hydrodehalogenation, or deiodination, where the iodine atom is replaced by a hydrogen atom.^[19] This leads to the formation of 1-butyl-1H-pyrazole as a byproduct, reducing the yield of the desired product.

- Mitigation Strategies:
 - Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired reductive elimination step, minimizing the time the organopalladium intermediate has to undergo deiodination.^[19]
 - Solvent: Switching from protic solvents (which can act as a hydride source) to aprotic solvents like dioxane, toluene, or THF can reduce the rate of deiodination.^[19]

- Temperature Control: While higher temperatures increase reaction rates, they can sometimes disproportionately accelerate deiodination. Careful temperature optimization is key.[\[19\]](#)

Strategic Importance in Drug Discovery

The **1-butyl-4-iodo-1H-pyrazole** scaffold is more than just a chemical curiosity; it is a strategic tool for drug discovery. The pyrazole core is found in numerous FDA-approved drugs. The C4 position, functionalized through the reactions described above, allows for the exploration of chemical space around the core, a fundamental activity in lead optimization.

- Kinase Inhibitors: Many kinase inhibitors feature an N-substituted pyrazole that presents a key hydrogen bond donor/acceptor motif to the kinase hinge region. The substituent at the C4 position often extends into the solvent-exposed region or a deeper hydrophobic pocket, making **1-butyl-4-iodo-1H-pyrazole** an ideal starting point for building libraries of potential inhibitors.[\[18\]](#)
- Rapid Library Synthesis: The robust and high-yielding nature of the cross-coupling reactions involving the C-I bond makes this building block perfectly suited for parallel synthesis and the rapid generation of compound libraries for high-throughput screening. Microwave-assisted synthesis can further accelerate this process.[\[21\]](#)

Conclusion

1-Butyl-4-iodo-1H-pyrazole is a quintessential example of a modern synthetic building block, designed for versatility and efficiency. Its value is derived from a stable, N-alkylated pyrazole core combined with a highly reactive C-I bond that serves as a linchpin for a multitude of powerful cross-coupling reactions. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, handling, and reactivity is not merely academic—it is a practical necessity for the rational design and synthesis of next-generation therapeutics. By mastering the application of this reagent, scientists can significantly accelerate the discovery process, efficiently navigating the complex path from a molecular concept to a potential clinical candidate.

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